molecular formula C6H9NO2 B2795423 2-But-3-ynoxyacetamide CAS No. 2416235-17-9

2-But-3-ynoxyacetamide

Cat. No.: B2795423
CAS No.: 2416235-17-9
M. Wt: 127.143
InChI Key: HKDNUPGESYPQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-But-3-ynoxyacetamide, also known as N-(2-but-3-ynoxy)-acetamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antitubercular Agents

Research has identified a class of compounds, specifically 2-(quinolin-4-yloxy)acetamides, which demonstrate potent in vitro inhibitory effects on the growth of Mycobacterium tuberculosis. These compounds have shown minimum inhibitory concentration (MIC) values as low as 0.05 μM against both drug-susceptible and drug-resistant strains of tuberculosis, without apparent toxicity to mammalian cells. This class of compounds has also exhibited intracellular activity against the bacilli in infected macrophages, comparable to that of rifampin, indicating their potential as future candidates for tuberculosis treatment (Pissinate et al., 2016). Further, these acetamides have been found to synergize with rifampin, suggesting their use in drug combination therapy for tuberculosis (Giacobbo et al., 2017).

Green Chemistry in Synthesis

Another application of related acetamide derivatives involves the electrochemical synthesis of 2-hydroxyacetamides containing a γ-lactone ring. This method employs anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines, demonstrating a greener, catalyst-free approach to synthesizing these compounds. This method highlights a sustainable alternative for synthesizing acetamide derivatives without toxic reagents, enzymes, or catalysts (Maleki et al., 2016).

Chemoselective Acetylation

In the context of natural synthesis, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been explored using immobilized lipase. This research demonstrates an environmentally friendly and efficient method for the selective acetylation of amino groups, offering insights into the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-but-3-ynoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDNUPGESYPQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.